Siramesine was initially developed as a sigma receptor ligand, with its chemical structure allowing it to interact with sigma-1 receptors, which are implicated in various cellular processes, including apoptosis and neuroprotection. The fumarate salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations. Its classification as a sigma ligand positions it within the broader category of compounds that modulate sigma receptor activity, which has implications for treating conditions like cancer and neurodegenerative diseases.
The synthesis of siramesine fumarate salt involves several key steps:
Siramesine fumarate salt has a complex molecular structure characterized by:
Siramesine fumarate salt participates in several chemical reactions relevant to its pharmacological activity:
The mechanism of action of siramesine fumarate salt primarily involves:
Siramesine fumarate salt possesses several notable physical and chemical properties:
Siramesine fumarate salt has potential applications in various scientific fields:
Siramesine fumarate salt (Chemical Name: 1′-[4-[1-(4-Fluorophenyl)indol-3-yl]butyl]spiro[1H-2-benzofuran-3,4′-piperidine] fumarate salt) is a synthetically derived organic compound with the systematic molecular formula C34H35FN2O5. This corresponds to a molecular weight of 570.65 g/mol as confirmed by multiple analytical sources [1] [2] [4]. The compound is formed through salt formation between the basic siramesine molecule (Lu 28-179) and fumaric acid (C4H4O4), resulting in a stable crystalline structure. While detailed single-crystal X-ray diffraction data was not available in the provided sources, the compound presents as a white to beige crystalline powder in its pure form [1] [7] [8]. The fumarate counterion significantly influences the compound's ionization characteristics and enhances its stability for pharmaceutical handling. The structural framework incorporates a fluorophenyl-substituted indole moiety linked via a butyl chain to a spiro[benzofuran-3,4′-piperidine] system – features essential for its high-affinity interaction with sigma receptors [9] [10].
Table 1: Physicochemical Properties of Siramesine Fumarate Salt
Property | Value | Conditions | Reference |
---|---|---|---|
Molecular Formula | C34H35FN2O5 | - | [1] [2] |
Molecular Weight | 570.65 g/mol | - | [1] [4] |
Appearance | White to beige powder | Room temperature | [1] [7] [8] |
Storage Temperature | 2-8°C | Long-term storage | [1] [4] |
Melting Point | Not specified | - | - |
Siramesine fumarate salt demonstrates high solubility in dimethyl sulfoxide (DMSO) at concentrations up to 20 mg/mL, yielding clear solutions suitable for in vitro biological assays [1] [7]. This solubility profile facilitates its use in cellular studies requiring stock solutions. The compound exhibits limited aqueous solubility, necessitating organic solvents for experimental applications. Stability assessments indicate that the molecule remains stable for extended periods when stored as a solid under recommended conditions (2-8°C), protected from light and moisture [1] [4]. However, accelerated stability studies suggest potential degradation under strongly acidic conditions or prolonged exposure to light. The compound is classified as a Combustible Solid (Storage Class Code 11) and requires appropriate handling precautions [1]. Its hygroscopic nature necessitates desiccated storage environments to prevent hydration-induced structural changes. The WGK 3 classification indicates it poses a significant hazard to water sources, requiring controlled disposal procedures [1] [8].
The synthesis of siramesine fumarate salt involves a multi-step organic synthesis beginning with the formation of the spiro[benzofuran-3,4′-piperidine] core structure. A key intermediate step involves Ulmann arylation to couple the 1-(4-fluorophenyl)-1H-indole moiety with the butyl-linked piperidine system [10]. The final synthetic step employs salt formation through reaction of the free base siramesine (Lu 28-179) with fumaric acid in an appropriate solvent system, typically yielding the fumarate salt with stoichiometric precision. Purification is achieved through recrystallization from ethanol/water mixtures or other suitable solvent systems to obtain pharmaceutical-grade material. The process requires stringent control of reaction parameters including temperature, pH, and stoichiometric ratios to ensure consistent polymorphic form and high chemical purity. While detailed industrial-scale synthetic protocols remain proprietary, analytical data confirms the final product consistently achieves ≥98% chemical purity as determined by HPLC [1] [4]. The synthetic route is optimized to avoid genotoxic impurities and ensure high yield of the desired stereochemistry.
Siramesine fumarate salt functions as a potent and selective sigma-2 receptor agonist with demonstrated subnanomolar affinity for sigma-2 receptors (IC50 = 0.12 nM) [2]. It exhibits 140-fold selectivity for sigma-2 over sigma-1 receptors (IC50 = 17 nM) and shows minimal binding affinity for other neuroreceptors including 5-HT1A (IC50 = 21,000 nM), D2 (IC50 = 800 nM), and alpha-1 adrenergic receptors (IC50 = 330 nM) [2]. This exceptional receptor selectivity profile underpins its research utility as a pharmacological probe for sigma-2 receptor function. The compound readily penetrates the blood-brain barrier, enabling CNS activity as evidenced by its potent anxiolytic effects in rodent models [1] [7]. Beyond receptor interactions, mechanistic studies reveal siramesine triggers lysosomal membrane permeabilization and acts as a lysosomotropic agent that accumulates in acidic compartments, disrupting lysosomal function in cancer cell lines [1] [10]. This lysosomal disruption is detectable through galectin-9 recruitment, a sensitive biomarker of endolysosomal damage [5]. Additionally, siramesine induces mitochondrial membrane potential reduction and stimulates reactive oxygen species (ROS) production, creating a dual mechanism of cellular stress that converges to initiate programmed cell death pathways [1] [2].
Table 3: Pharmacological Profile of Siramesine Fumarate Salt
Parameter | Value | Experimental System |
---|---|---|
Sigma-2 Receptor IC50 | 0.12 nM | Receptor binding assay |
Sigma-1 Receptor IC50 | 17 nM | Receptor binding assay |
Sigma-2 Selectivity Ratio | 140-fold | vs. Sigma-1 |
5-HT1A Receptor IC50 | 21,000 nM | Receptor binding assay |
Blood-Brain Barrier Penetration | Yes | Rodent studies |
Lysosomal Destabilization | Confirmed | Cancer cell lines |
Mitochondrial Membrane Potential | Reduced | Various cell lines |
ROS Production | Increased | Various cell lines |
Siramesine fumarate salt induces programmed cell death through simultaneous targeting of lysosomal and mitochondrial compartments. As a lysosomotropic agent, it accumulates in acidic organelles where it neutralizes pH and triggers lysosomal membrane permeabilization (LMP) [1] [10]. This LMP results in cathepsin release into the cytosol, activating downstream apoptotic pathways. Complementary to its lysosomal effects, siramesine directly impairs mitochondrial function by reducing mitochondrial membrane potential (ΔΨm) and stimulating reactive oxygen species (ROS) production [1] [2]. Live-cell microscopy studies demonstrate that siramesine-treated cells exhibit rapid galectin-9 recruitment to damaged vesicles, serving as a sensitive biomarker of lysosomal membrane disruption [5]. This dual mechanism is particularly effective in cancer cells, where siramesine has shown cytotoxic activity against diverse cell lines including HeLa, MCF-7, SH-SY5Y neuroblastoma, and U-87MG glioblastoma cells at concentrations ranging from 10-50 μM [2] [10]. The temporal progression of cellular damage begins with lysosomal leakage (observable within 1-2 hours) followed by mitochondrial dysfunction (4-8 hours), culminating in caspase activation and DNA fragmentation [2].
Recent investigations reveal siramesine fumarate salt significantly enhances endosomal escape of nucleic acid therapeutics, addressing a major bottleneck in oligonucleotide delivery. Studies demonstrate that pretreatment with subtoxic concentrations of siramesine (15-20 μM) increases chol-siRNA cytosolic delivery by up to 47-fold in tumor cells [5]. This enhancement occurs through siramesine-induced endolysosomal membrane disruption, creating pores that allow trapped nucleic acids to access cytosolic targets. The mechanism involves siramesine's interaction with endosomal membranes and subsequent induction of galectin-9-positive damaged vesicles, which serve as portals for siRNA escape [5]. This effect is particularly valuable in tumor spheroid models, where siramesine treatment generates widespread endosomal damage throughout the tissue mass, substantially improving siRNA distribution and target knockdown in deep cell layers. The timing of siramesine administration relative to nucleic acid delivery proves critical, with maximum benefit observed when cells receive siramesine after sufficient siRNA internalization has occurred (typically 6 hours post-siRNA exposure) [5]. This approach demonstrates the compound's utility as a chemical enhancer for oligonucleotide therapeutics beyond its primary anticancer applications.
Table 4: Biological Activities of Siramesine Fumarate Salt in Experimental Models
Biological Activity | Experimental Findings | Reference |
---|---|---|
Anticancer Effects | Induces cell death in HaCaT, Hsc-4, HeLa, MCF-7, SH-SY5Y, U-87MG cells | [2] |
Lysosomal Destabilization | Causes lysosomal membrane permeabilization and cathepsin release | [1] [10] |
Endosomal Escape Enhancement | Increases chol-siRNA cytosolic delivery by up to 47-fold | [5] |
Caspase Activation | Activates caspases in HaCaT and U-87MG cells | [2] |
Galectin Recruitment | Induces rapid galectin-9 foci formation in damaged vesicles | [5] |
Anxiolytic Effects | Demonstrates long-lasting anxiolytic activity in rodent models | [1] |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: